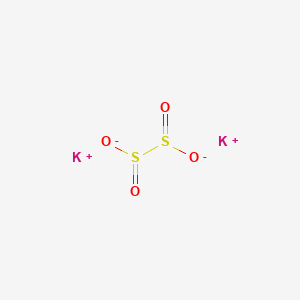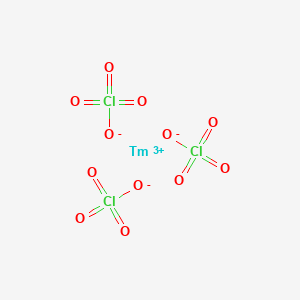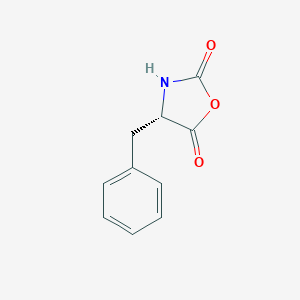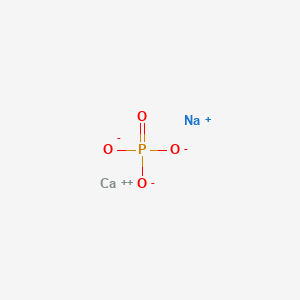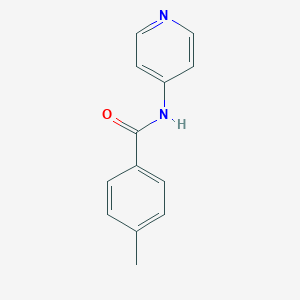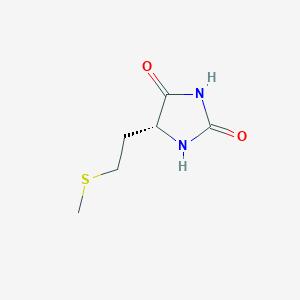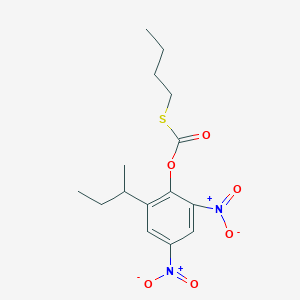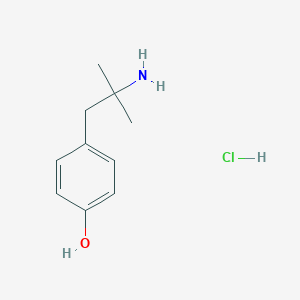
4-(2-Amino-2-methylpropyl)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-2-methylpropyl)phenol hydrochloride, also known as 4-AMP, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of 4-(2-Amino-2-methylpropyl)phenol hydrochloride involves its binding to TAAR1, which leads to the activation of intracellular signaling pathways. This activation results in the modulation of the release of various neurotransmitters, including dopamine and serotonin. The modulation of these neurotransmitters has been found to have significant effects on mood regulation, reward processing, and addiction.
Efectos Bioquímicos Y Fisiológicos
4-(2-Amino-2-methylpropyl)phenol hydrochloride has been found to exhibit several biochemical and physiological effects. In addition to its effects on dopamine and serotonin neurotransmission, 4-(2-Amino-2-methylpropyl)phenol hydrochloride has also been found to increase the release of norepinephrine and acetylcholine. This increase in neurotransmitter release has been associated with improvements in cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2-Amino-2-methylpropyl)phenol hydrochloride in lab experiments is its high potency and selectivity for TAAR1. This allows for precise modulation of neurotransmitter release and signaling pathways. Additionally, 4-(2-Amino-2-methylpropyl)phenol hydrochloride has been found to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using 4-(2-Amino-2-methylpropyl)phenol hydrochloride in lab experiments is its limited solubility in water, which can make it challenging to administer in some experimental settings.
Direcciones Futuras
There are several future directions for research involving 4-(2-Amino-2-methylpropyl)phenol hydrochloride. One of the most promising areas is in the development of novel therapeutic agents for psychiatric disorders. 4-(2-Amino-2-methylpropyl)phenol hydrochloride has shown potential as a treatment for depression, anxiety, and addiction, and further research is needed to fully explore its therapeutic potential. Additionally, the effects of 4-(2-Amino-2-methylpropyl)phenol hydrochloride on cognitive function and memory warrant further investigation, as this could have implications for the development of new treatments for cognitive disorders. Finally, the development of new methods for synthesizing and administering 4-(2-Amino-2-methylpropyl)phenol hydrochloride could improve its utility in lab experiments and clinical settings.
Conclusion:
In conclusion, 4-(2-Amino-2-methylpropyl)phenol hydrochloride is a promising compound with significant potential for use in scientific research. Its unique biochemical and physiological effects, coupled with its high potency and selectivity for TAAR1, make it a promising candidate for further investigation. Future research in this area could lead to the development of novel therapeutic agents for psychiatric disorders and cognitive disorders.
Métodos De Síntesis
The synthesis of 4-(2-Amino-2-methylpropyl)phenol hydrochloride can be achieved through several methods, including the reduction of 4-nitro-3-(2-amino-2-methylpropyl)phenol using hydrogen gas and palladium on carbon catalyst. Another method involves the reduction of 4-nitro-3-(2-hydroxy-2-methylpropyl)phenol using sodium borohydride. These methods have been successfully used to produce high yields of 4-(2-Amino-2-methylpropyl)phenol hydrochloride.
Aplicaciones Científicas De Investigación
4-(2-Amino-2-methylpropyl)phenol hydrochloride has been extensively studied for its potential use in various fields of scientific research. One of the most promising applications of this compound is in the field of neuroscience. 4-(2-Amino-2-methylpropyl)phenol hydrochloride has been found to act as a potent agonist for the trace amine-associated receptor 1 (TAAR1), which is highly expressed in the brain. This receptor plays a crucial role in regulating dopamine and serotonin neurotransmission, which are involved in mood regulation, reward processing, and addiction. Therefore, 4-(2-Amino-2-methylpropyl)phenol hydrochloride has been investigated for its potential therapeutic use in treating various psychiatric disorders, including depression, anxiety, and addiction.
Propiedades
Número CAS |
13990-26-6 |
|---|---|
Nombre del producto |
4-(2-Amino-2-methylpropyl)phenol hydrochloride |
Fórmula molecular |
C10H16ClNO |
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
4-(2-amino-2-methylpropyl)phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,11)7-8-3-5-9(12)6-4-8;/h3-6,12H,7,11H2,1-2H3;1H |
Clave InChI |
VJGSBEUXHIOLPE-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=C(C=C1)O)N.Cl |
SMILES canónico |
CC(C)(CC1=CC=C(C=C1)O)N.Cl |
Sinónimos |
Phenethylamine, alpha,alpha-methyl-p-hydroxy-, hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




